N-(4-methoxybenzyl)-3-[(naphthalen-2-yloxy)methyl]benzamide
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Overview
Description
N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide is an organic compound with the molecular formula C25H21NO3. This compound is known for its unique structure, which includes a benzamide core substituted with a 4-methoxybenzyl group and a 2-naphthyloxy methyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzamide with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Naphthyloxy Group: The 2-naphthyloxy methyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with 2-naphthyloxy methyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The naphthyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-methylbenzamide
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxy-N-(2-methoxybenzyl)benzamide
Uniqueness
N-(4-methoxybenzyl)-3-[(2-naphthyloxy)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C26H23NO3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(naphthalen-2-yloxymethyl)benzamide |
InChI |
InChI=1S/C26H23NO3/c1-29-24-12-9-19(10-13-24)17-27-26(28)23-8-4-5-20(15-23)18-30-25-14-11-21-6-2-3-7-22(21)16-25/h2-16H,17-18H2,1H3,(H,27,28) |
InChI Key |
FYJBEDMGNJQVBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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